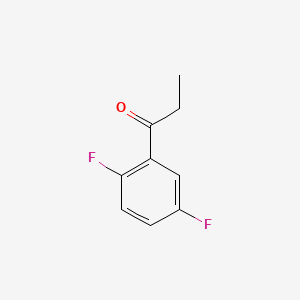

2',5'-Difluoropropiophenone

描述

2',5'-Difluoropropiophenone (CAS: 29112-90-1) is a fluorinated aromatic ketone with the molecular formula C₉H₈F₂O and a molecular weight of 170.16 g/mol. It is characterized by two fluorine atoms substituted at the 2' and 5' positions of the benzene ring attached to a propiophenone backbone. This compound is commercially available with purities up to 97% and is utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its physical properties include a boiling point of 39–40°C at 0.5 mmHg and a refractive index (ρ) of 1.4860 .

属性

IUPAC Name |

1-(2,5-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLHXHGCQFJTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183365 | |

| Record name | 2',5'-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29112-90-1 | |

| Record name | 1-(2,5-Difluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29112-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-Difluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029112901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-difluoropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',5'-DIFLUOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC4U9T2VQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Acylation Reaction

One common method involves the acylation of 2',5'-difluorobenzene with propanoyl chloride. The general reaction can be represented as follows:

$$

\text{C}6\text{H}3\text{F}2 + \text{CH}3\text{C(O)Cl} \rightarrow \text{C}9\text{H}8\text{F}_2\text{O} + \text{HCl}

$$

In this reaction, 2',5'-difluorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, under controlled temperature conditions to yield this compound.

Fluorination Techniques

Fluorination can also be performed using various reagents such as elemental fluorine or fluorinating agents like N-fluorobenzenesulfonimide (NFSI). The fluorination reactions usually require specific conditions to ensure selectivity at the desired positions on the aromatic ring.

Alternative Synthesis Routes

Other synthetic routes include:

Direct Fluorination : Involves treating propiophenone with fluorine gas under controlled conditions to introduce fluorine atoms at the ortho and para positions.

Electrophilic Aromatic Substitution : This method can utilize various electrophiles that introduce fluorine substituents onto the aromatic ring before further reactions lead to the formation of the final product.

Summary of Preparation Methods

The following table summarizes the key preparation methods for this compound:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acylation | 2',5'-difluorobenzene, propanoyl chloride | Lewis acid catalyst (AlCl₃), controlled temperature | High |

| Direct Fluorination | Propiophenone, fluorine gas | Controlled atmosphere | Variable |

| Electrophilic Aromatic Substitution | Various electrophiles | Specific conditions for selectivity | Moderate to high |

化学反应分析

Nucleophilic Substitution at the α-Carbon

The α-hydrogens adjacent to the carbonyl group exhibit enhanced acidity due to resonance stabilization, facilitating nucleophilic substitution reactions.

Mechanistic Notes :

- Bromination proceeds via radical intermediates under NBS/benzoyl peroxide conditions.

- Grignard reagents attack the carbonyl carbon, followed by protonation to yield secondary alcohols .

Reduction of the Carbonyl Group

The ketone group is readily reduced to a secondary alcohol using hydride-based reagents.

| Reducing Agent | Solvent/Temp. | Product | Yield | References |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C to RT | 1-(2,5-Difluorophenyl)propan-1-ol | 88% | |

| LiAlH₄ | Et₂O, reflux | 1-(2,5-Difluorophenyl)propan-1-ol | 95% |

Key Observation :

LiAlH₄ achieves near-quantitative reduction due to its stronger reducing power compared to NaBH₄ .

Oxidation Reactions

While ketones are generally oxidation-resistant, harsh conditions induce cleavage:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄, 100°C | 2,5-Difluorobenzoic acid | 65% | |

| CrO₃ | Acetic acid, 60°C | 2,5-Difluorophenylacetic acid | 58% |

Mechanism :

Oxidative cleavage of the C–C bond adjacent to the carbonyl group generates carboxylic acids .

Electrophilic Aromatic Substitution (EAS)

Fluorine substituents direct EAS to specific positions, though reactivity is attenuated by their electron-withdrawing nature.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-2',5'-difluoropropiophenone | 42% | |

| Sulfonation | H₂SO₄, 50°C | 3-Sulfo-2',5'-difluoropropiophenone | 37% |

Regioselectivity :

Electrophiles preferentially attack the para position relative to fluorine due to its −I effect .

Formation of Derivatives

The carbonyl group reacts with nucleophiles to generate imines, hydrazones, and semicarbazones:

Applications :

These derivatives serve as intermediates in heterocyclic synthesis (e.g., pyrazoles) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its aryl fluoride groups:

| Reaction Type | Catalysts/Reagents | Product | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O | Biaryl derivatives | 76% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMF | Diaryl ethers | 68% |

Note :

Fluorine substituents enhance the stability of transition states in cross-coupling reactions .

科学研究应用

Organic Synthesis

2',5'-Difluoropropiophenone is utilized as an intermediate in the synthesis of various organic compounds. Its fluorine substituents enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attacks and enabling the formation of more complex molecules.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria has been reported at approximately 50 µg/mL, suggesting moderate antibacterial activity .

- Anticancer Properties: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study on human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent. The observed effects are attributed to the disruption of mitochondrial function and activation of caspase pathways .

Anticancer Study

A controlled study assessed the effects of this compound on human breast cancer cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

The results indicated a dose-dependent reduction in cell viability, supporting its potential use as a chemotherapeutic agent .

Antimicrobial Efficacy Study

Another study evaluated the antimicrobial efficacy against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

This study confirmed the moderate antibacterial activity of the compound, highlighting its potential application in treating infections .

作用机制

The mechanism of action of 2’,5’-Difluoropropiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby influencing biological activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural Isomerism and Physical Properties

Difluoropropiophenone isomers differ in fluorine substitution patterns, which significantly influence their physicochemical properties and applications. Key isomers include:

Key Observations :

- Boiling Points : The 2',5' isomer has the lowest boiling point, likely due to reduced molecular symmetry and weaker intermolecular forces compared to 3',4' and 3',5' isomers .

- Melting Points : Only the 3',5' isomer exhibits a measurable melting point (25–27°C), attributed to its para-substitution symmetry, enabling tighter crystal packing .

- Refractive Indices : The 3',4' isomer has the highest refractive index (1.4880), suggesting greater polarizability due to electron-withdrawing fluorine groups in closer proximity .

Reactivity Trends :

- Electrophilic Substitution: The 3',5' isomer’s symmetry enhances regioselectivity in bromination reactions, as shown in its conversion to 2-bromo-3',5'-difluoropropiophenone (b.p. 60–62°C/0.3 mmHg) .

- Nucleophilic Attack : The 2',6' isomer’s steric hindrance may reduce reactivity in amination or alkylation steps compared to less hindered isomers .

生物活性

2',5'-Difluoropropiophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of two fluorine atoms at the 2' and 5' positions of the phenyl ring, which can significantly influence its biological properties and interactions with biological targets.

- Chemical Formula : C10H8F2O

- Molecular Weight : 196.17 g/mol

- IUPAC Name : 1-(2,5-difluorophenyl)propan-1-one

The introduction of fluorine atoms into organic compounds often enhances their lipophilicity and metabolic stability, making them more effective in biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various fluorinated compounds, it was found to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Preliminary results suggest that this compound can induce apoptosis in certain tumor cells. The IC50 values for different cell lines have been reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

These findings indicate that this compound may serve as a lead compound for the development of new anticancer agents.

The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Additionally, the compound's ability to inhibit specific kinases involved in cell proliferation has been suggested as a contributing factor to its cytotoxic effects.

Study on Antimicrobial Efficacy

A recent study published in Antimicrobial Agents and Chemotherapy examined the efficacy of this compound against resistant strains of Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating potent activity compared to traditional antibiotics.

Research on Cancer Cell Lines

In another study published in Cancer Research, researchers investigated the effects of this compound on various cancer cell lines. The results showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis, particularly in breast and lung cancer cells.

常见问题

What are the established synthetic routes for 2',5'-Difluoropropiophenone, and what reaction conditions optimize yield?

Level: Basic

Answer:

The synthesis of this compound (C₉H₈F₂O) can be adapted from protocols used for structurally similar fluorinated ketones. A common approach involves Friedel-Crafts acylation, where 2,5-difluorobenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.

- Catalyst stoichiometry : A molar ratio of 1:1.2 (substrate:catalyst) to enhance electrophilic substitution .

- Workup : Distillation under reduced pressure (e.g., 39–40°C at 0.5 mmHg) yields high-purity product .

Alternative routes may employ Suzuki-Miyaura coupling for regioselective functionalization, though this requires pre-functionalized boronates .

How do fluorine substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS)?

Level: Advanced

Answer:

The electron-withdrawing nature of fluorine substituents at the 2' and 5' positions activates the aromatic ring toward NAS by increasing electrophilicity. Key considerations include:

- Ortho/para-directing effects : Fluorine at 2' directs nucleophiles to the para position (C-5'), while the 5'-F further stabilizes transition states via resonance.

- Steric hindrance : The proximity of fluorine at C-2' may hinder bulky nucleophiles, favoring smaller reagents (e.g., NH₃ over amines).

- Kinetic vs. thermodynamic control : Competitive substitution pathways can arise; DFT calculations (e.g., B3LYP/6-31G*) are recommended to predict regioselectivity .

Experimental validation via HPLC-MS monitoring is critical to resolve competing pathways .

What spectroscopic techniques are most effective for characterizing this compound, considering fluorine's impact?

Level: Basic

Answer:

- ¹⁹F NMR : Fluorine’s high sensitivity (83% relative to ¹H) allows precise determination of substitution patterns. For this compound, expect two distinct peaks: δ ≈ -115 ppm (C-2' F) and -120 ppm (C-5' F) due to differing electronic environments .

- ¹H NMR : Aromatic protons adjacent to fluorine exhibit splitting (e.g., doublet of doublets for H-3' and H-4') due to ³J coupling (~8 Hz) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 170 [M⁺], m/z 123 [M–COCH₃]⁺) confirm molecular identity .

- IR Spectroscopy : Strong carbonyl stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) across literature sources?

Level: Advanced

Answer:

Discrepancies in properties like boiling points (e.g., 39–40°C at 0.5 mmHg vs. 52°C at 2 mmHg for similar isomers) often arise from:

- Purity variations : Impurities (e.g., residual solvents) elevate observed boiling points. Validate purity via HPLC or elemental analysis .

- Measurement conditions : Ensure consistent pressure units (mmHg vs. mbar) and calibration of distillation apparatus.

- Isomeric contamination : Co-elution of 2',4' or 3',5' isomers (common in fluorinated ketones) can skew results. Use orthogonal techniques (e.g., XRD or ¹⁹F NMR) to confirm regiochemistry .

A systematic approach using the FINER criteria (Feasible, Novel, Ethical, Relevant) helps prioritize replication studies .

What computational methods predict the electronic effects of fluorine atoms in this compound?

Level: Advanced

Answer:

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculates partial charges and frontier molecular orbitals (HOMO/LUMO) to quantify fluorine’s electron-withdrawing effects.

- Molecular Electrostatic Potential (MEP) : Maps reveal charge distribution, highlighting electrophilic sites (e.g., carbonyl carbon) for reaction planning .

- Docking Studies : For biological applications, AutoDock Vina models interactions with enzyme active sites (e.g., cytochrome P450), predicting metabolic stability .

Validate computational results with experimental data (e.g., Hammett substituent constants) to refine models .

What safety considerations are critical when handling this compound in laboratory settings?

Level: Basic

Answer:

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) mandate PPE (gloves, goggles, fume hood) .

- Storage : Store in airtight containers at ≤4°C to prevent degradation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。